Cas no 2229154-00-9 (4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole)

4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole 化学的及び物理的性質
名前と識別子
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- 4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole
- 2229154-00-9
- EN300-1783022
-
- インチ: 1S/C6H9N3OS/c1-2-7-3-5(1)10-6-4-11-9-8-6/h4-5,7H,1-3H2
- InChIKey: ACHOVLWZNZXRTL-UHFFFAOYSA-N
- SMILES: S1C=C(N=N1)OC1CNCC1
計算された属性
- 精确分子量: 171.04663309g/mol
- 同位素质量: 171.04663309g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 135
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 75.3Ų
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783022-0.25g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1783022-1g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1783022-10g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 10g |
$5774.0 | 2023-09-19 | ||
Enamine | EN300-1783022-0.05g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 0.05g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1783022-1.0g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 1g |
$1343.0 | 2023-05-26 | ||
Enamine | EN300-1783022-10.0g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 10g |
$5774.0 | 2023-05-26 | ||
Enamine | EN300-1783022-0.5g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1783022-5.0g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 5g |
$3894.0 | 2023-05-26 | ||
Enamine | EN300-1783022-2.5g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1783022-0.1g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 0.1g |
$1183.0 | 2023-09-19 |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazoleに関する追加情報
Introduction to 4-(Pyrrolidin-3-yloxy)-1,2,3-thiadiazole (CAS No. 2229154-00-9)
4-(Pyrrolidin-3-yloxy)-1,2,3-thiadiazole, with the CAS number 2229154-00-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolidine ring and a thiadiazole moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole consists of a five-membered thiadiazole ring fused to a pyrrolidine ring through an ether linkage. The thiadiazole ring is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The pyrrolidine ring, on the other hand, is often found in biologically active molecules due to its ability to form stable conformations and interact with various biological targets.
Recent studies have highlighted the potential of 4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole in various therapeutic areas. One notable area of research is its antimicrobial activity. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes involved in bacterial metabolism.
In addition to its antimicrobial properties, 4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole has shown promise in the treatment of inflammatory diseases. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the development of new anti-inflammatory drugs.
The antitumor activity of 4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole has also been investigated. A study published in the Cancer Research journal reported that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism involves the activation of caspase-dependent pathways and the inhibition of cell cycle progression.
Beyond its direct biological activities, 4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole has been explored as a lead compound for drug discovery. Its structural flexibility and ability to form hydrogen bonds make it an attractive scaffold for the design of more potent and selective derivatives. Several research groups have synthesized analogs by modifying the substituents on the pyrrolidine ring or the thiadiazole moiety to enhance specific biological activities or improve pharmacokinetic properties.
In terms of pharmacokinetics, preliminary studies have shown that 4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and low toxicity in animal models. These characteristics make it a promising candidate for further preclinical and clinical development.
The safety profile of 4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole has been evaluated in several preclinical studies. Toxicity assessments conducted in rodents did not reveal any significant adverse effects at therapeutic doses. However, further long-term safety studies are necessary to ensure its suitability for human use.
In conclusion, 4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole (CAS No. 2229154-00-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure provides a solid foundation for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound holds significant promise for addressing unmet medical needs.
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